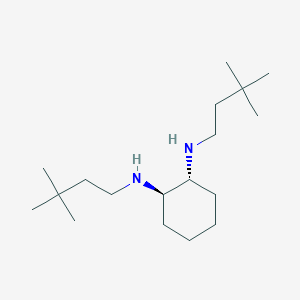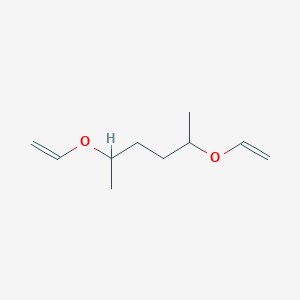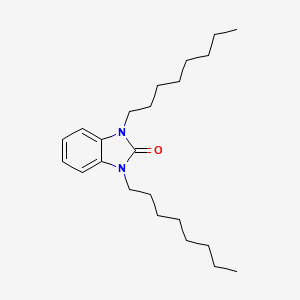
Tetraethenylphosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethenylphosphanium chloride is an organophosphorus compound with the chemical formula C8H12ClP It is a quaternary phosphonium salt, characterized by the presence of four ethenyl groups attached to a central phosphorus atom, with a chloride ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions: Tetraethenylphosphanium chloride can be synthesized through the reaction of triphenylphosphine with ethenyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like nickel salts to facilitate the formation of the phosphonium salt. The reaction proceeds as follows: [ \text{P(C_2H_3)_3} + \text{C_2H_3Cl} \rightarrow \text{[P(C_2H_3)_4]}^+ \text{Cl}^- ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like acetone or ethanol to obtain the final product in a crystalline form.
化学反应分析
Types of Reactions: Tetraethenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethenyl groups under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
科学研究应用
Tetraethenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst, facilitating the transfer of inorganic anions into organic solvents.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form lipophilic salts.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which tetraethenylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The ethenyl groups enhance the compound’s ability to interact with organic molecules, facilitating reactions such as phase transfer and catalysis. The chloride ion plays a crucial role in maintaining the compound’s stability and solubility in different solvents.
相似化合物的比较
Tetraphenylphosphonium chloride: Similar in structure but with phenyl groups instead of ethenyl groups.
Tetramethylphosphonium chloride: Contains methyl groups instead of ethenyl groups.
Tetraethylphosphonium chloride: Contains ethyl groups instead of ethenyl groups.
Uniqueness: Tetraethenylphosphanium chloride is unique due to the presence of ethenyl groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring phase-transfer catalysis and the formation of lipophilic salts.
属性
CAS 编号 |
673502-19-7 |
|---|---|
分子式 |
C8H12ClP |
分子量 |
174.61 g/mol |
IUPAC 名称 |
tetrakis(ethenyl)phosphanium;chloride |
InChI |
InChI=1S/C8H12P.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H2;1H/q+1;/p-1 |
InChI 键 |
ICXMXLZLSXVJNG-UHFFFAOYSA-M |
规范 SMILES |
C=C[P+](C=C)(C=C)C=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)


![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)



![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)

![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
